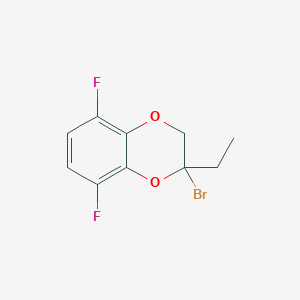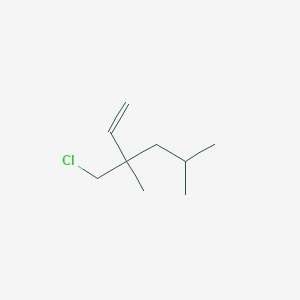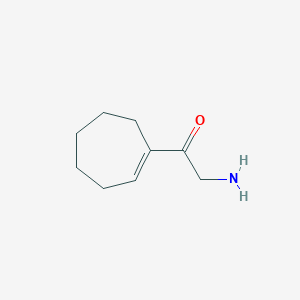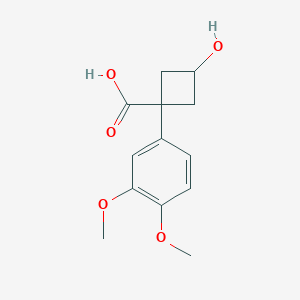
2-Bromo-2-ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-2-ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine is an organic compound with the molecular formula C₁₀H₉BrF₂O₂ It is a member of the benzodioxine family, characterized by a dioxine ring fused with a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine typically involves the following steps:
Formation of the Benzodioxine Ring: The initial step involves the formation of the benzodioxine ring through a cyclization reaction. This can be achieved by reacting a suitable diol with a dihalide under basic conditions.
Introduction of Bromine and Fluorine Substituents: The bromine and fluorine atoms are introduced through halogenation reactions. Bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS). Fluorination can be achieved using fluorinating agents like diethylaminosulfur trifluoride (DAST) or elemental fluorine.
Ethylation: The ethyl group is introduced via an alkylation reaction, typically using an ethyl halide in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-2-ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide (NaN₃) and potassium cyanide (KCN).
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can convert it to alcohols or alkanes.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃), potassium cyanide (KCN), dimethyl sulfoxide (DMSO) as solvent.
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), hydrogen gas (H₂) with a metal catalyst.
Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄), boronic acids, bases like potassium carbonate (K₂CO₃).
Major Products
Substitution: Azides, nitriles, and other substituted derivatives.
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Coupling: Aryl or vinyl-substituted benzodioxines.
Wissenschaftliche Forschungsanwendungen
2-Bromo-2-ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-2-ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4,5-difluoroanisole: Similar in structure but lacks the ethyl group and has a methoxy group instead of the dioxine ring.
Ethyl bromodifluoroacetate: Contains bromine and fluorine but has a simpler structure with an ester functional group.
Uniqueness
2-Bromo-2-ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine is unique due to its combination of bromine, ethyl, and fluorine substituents on a benzodioxine ring. This unique structure imparts specific chemical and biological properties that are not observed in its simpler analogs.
Eigenschaften
Molekularformel |
C10H9BrF2O2 |
|---|---|
Molekulargewicht |
279.08 g/mol |
IUPAC-Name |
3-bromo-3-ethyl-5,8-difluoro-2H-1,4-benzodioxine |
InChI |
InChI=1S/C10H9BrF2O2/c1-2-10(11)5-14-8-6(12)3-4-7(13)9(8)15-10/h3-4H,2,5H2,1H3 |
InChI-Schlüssel |
LENQZOIYIOVNFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC2=C(C=CC(=C2O1)F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-Dimethylphenyl)-2-({[(2,3-dimethylphenyl)carbamoyl]methyl}amino)acetamide](/img/structure/B13203615.png)


amine](/img/structure/B13203627.png)
![2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile](/img/structure/B13203642.png)
![3-Methoxy-5-[(propan-2-yloxy)methyl]aniline](/img/structure/B13203645.png)


![methyl N-[(4-aminocyclohexyl)methyl]carbamate](/img/structure/B13203652.png)

![Methyl spiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-2-carboxylate](/img/structure/B13203667.png)


